1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
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Overview
Description
“1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” is a complex organic compound that features multiple methoxy groups and a thiourea functional group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” typically involves multi-step organic reactions. The process may include:
Formation of the indole derivative: Starting with a suitable indole precursor, functionalization at the 3-position can be achieved using electrophilic substitution reactions.
Introduction of the thiourea group: This can be done by reacting the intermediate with thiourea or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiourea moiety.
Reduction: Reduction reactions can target the thiourea group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a precursor for synthesizing analogs with potential biological activities.
Biology
Enzyme inhibition: Compounds with thiourea groups are often studied for their ability to inhibit enzymes.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” would depend on its interaction with biological targets. Typically, such compounds may:
Bind to active sites: Inhibit enzymes by binding to their active sites.
Interact with receptors: Modulate receptor activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4-dimethoxybenzyl)thiourea
Uniqueness
The unique combination of methoxy groups and the thiourea moiety in “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O6S/c1-19-23(24-16-21(35-2)8-10-25(24)32-19)12-13-34(18-20-14-28(38-5)30(40-7)29(15-20)39-6)31(41)33-26-17-22(36-3)9-11-27(26)37-4/h8-11,14-17,32H,12-13,18H2,1-7H3,(H,33,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYOPDDNVAXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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